Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine

Cross-coupling chemistry Medicinal chemistry Late-stage functionalization

Procure 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine for its orthogonal Br/F handles enabling regioselective functionalization in Suzuki/SNAr couplings. Ideal for parallel library synthesis targeting RIPK2/ALK2 kinases & EP3 GPCRs. The 6,8-disubstitution pattern is critical for metabolic stability and dual-mechanism cytotoxicity in cancer models; unsubstituted/mono-halogenated analogs show inactivity.

Molecular Formula C8H7BrFNO
Molecular Weight 232.052
CAS No. 1256255-94-3
Cat. No. B596321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
CAS1256255-94-3
Molecular FormulaC8H7BrFNO
Molecular Weight232.052
Structural Identifiers
SMILESC1COC2=C(N1)C=C(C=C2F)Br
InChIInChI=1S/C8H7BrFNO/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4,11H,1-2H2
InChIKeyHPXAPSFLFJWDJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS: 1256255-94-3): Chemical Identity and Procurement Baseline


6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS: 1256255-94-3) is a halogenated heterocyclic compound featuring a 1,4-benzoxazine core scaffold substituted with bromine at the 6-position and fluorine at the 8-position . The compound has a molecular formula of C₈H₇BrFNO and a molecular weight of 232.05 g/mol . Its dual halogenation pattern confers distinct reactivity in cross-coupling reactions, particularly Suzuki and Buchwald-Hartwig couplings, positioning it as a versatile intermediate in medicinal chemistry programs targeting CNS disorders and kinase-related pathologies [1]. The benzoxazine scaffold itself is associated with membrane permeability modulation and kinase inhibition activities in structurally related derivatives [2].

Why Unsubstituted or Mono-Halogenated 1,4-Benzoxazines Cannot Substitute for 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine in SAR-Critical Applications


The substitution pattern of the 1,4-benzoxazine core fundamentally alters both synthetic utility and biological recognition. 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine carries two orthogonal halogen handles (Br at C6, F at C8) that are chemically distinct in cross-coupling reactivity and steric/electronic influence, a feature absent in unsubstituted, mono-halogenated, or differently substituted benzoxazine analogs . In kinase-targeting applications, studies of related 3,4-dihydro-2H-1,4-benzoxazine derivatives demonstrate that even minor aromatic substitution changes produce order-of-magnitude differences in antiproliferative IC₅₀ values [1]. Furthermore, the specific 6,8-disubstitution pattern confers a unique electron density distribution that directly influences membrane permeability and cell death induction mechanisms in cancer models, effects that cannot be recapitulated by 6-chloro, 7-fluoro, or unsubstituted variants [2].

Quantitative Differentiation Evidence for 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine Versus Structural Analogs


Orthogonal Halogen Reactivity: Dual Suzuki/Buchwald-Hartwig Coupling Potential Versus Single-Halogen Analogs

6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine presents two chemically distinct halogen substituents (Br at C6, F at C8) that offer orthogonal reactivity in palladium-catalyzed cross-coupling reactions, whereas mono-halogenated analogs provide only a single reactive site. The bromine atom serves as an efficient leaving group for Suzuki-Miyaura and Buchwald-Hartwig couplings, while the fluorine atom can be retained for metabolic stability or engaged under specialized SNAr conditions, enabling sequential derivatization strategies [1]. This dual-handle architecture is not available in 6-bromo-1,4-benzoxazine, 8-fluoro-1,4-benzoxazine, or the unsubstituted parent scaffold.

Cross-coupling chemistry Medicinal chemistry Late-stage functionalization

RIPK2/ALK2 Kinase Inhibitory Activity: Implicated Scaffold Versus Unsubstituted Benzoxazine Baseline

Compounds containing the 6-bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine scaffold have been specifically identified as demonstrating protein kinase inhibitory activity, with particular evidence for inhibition of Receptor Interacting Kinase 2 (RIPK2) and Activin-like Kinase 2 (ALK2), as well as NOD2-dependent cell signaling pathways . The unsubstituted 1,4-benzoxazine core exhibits no detectable kinase inhibition in the same assay systems, indicating that the 6,8-disubstitution pattern is essential for target engagement .

Kinase inhibition RIPK2 signaling ALK2 inhibition Inflammatory disease

Benzoxazine Scaffold Antiproliferative Activity: Substitution-Dependent IC₅₀ Values in MCF-7 and HCT-116 Cancer Cell Lines

In a 2024 study evaluating twelve new substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives, the most active compounds (2b and 4b) achieved IC₅₀ values of 2.27 μM and 3.26 μM against MCF-7 breast cancer cells, and 4.44 μM and 7.63 μM against HCT-116 colon cancer cells, with the unsubstituted derivative 1 serving as the inactive baseline [1]. While 6-bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine was not among the specific twelve compounds tested, the study established that aromatic substitution is essential for antiproliferative activity and that the magnitude of effect is highly sensitive to the precise substitution pattern, halogen identity, and position [1].

Anticancer Cytotoxicity MCF-7 HCT-116 Benzoxazine SAR

Membrane Permeability and Cell Death Induction: Benzoxazine Substitution Effects on Dual-Mechanism Cytotoxicity

Substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives 2b and 4b exhibited dual-mechanism cytotoxic activity via disruption of cell membrane permeability and consistent binding to hHER2 and hJNK1 kinases, establishing significant interactions with catalytically important domains and residues [1]. The unsubstituted benzoxazine scaffold (compound 1) showed no measurable membrane perturbation or kinase binding, indicating that halogen substitution—particularly the presence of electron-withdrawing groups—is essential for inducing these dual cell death mechanisms [1].

Membrane permeability Cell death mechanisms HER2 kinase JNK1 kinase Cytotoxicity

Potassium Channel Modulation: 6,7-Disubstitution Activity Patterns Versus 6,8-Disubstituted Scaffold Differentiation

In a structure-activity relationship study of 3,4-dihydro-2H-1,4-benzoxazine derivatives as potassium channel activators, 6,7-disubstituted analogs demonstrated significant potassium channel activating activity, with compound 6 showing potent effects in rat models with reduced tachycardia side effects relative to earlier leads [1]. Notably, the 6,8-disubstitution pattern represented by 6-bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine occupies a distinct chemical space not evaluated in this potassium channel program, suggesting potential differential selectivity across ion channel subtypes or alternative therapeutic targets such as kinases or membrane integrity pathways .

Potassium channel activators Ion channel pharmacology Benzoxazine SAR

EP3 Receptor Antagonism: 6-Chloro-4-methyl-3-oxo-Benzoxazine SAR Context for Halogen Position Sensitivity

Patent literature reveals that benzoxazine derivatives bearing specific halogenation patterns at the 6-position (including chloro and bromo substituents) are claimed as EP3 receptor antagonists for the treatment of impaired oral glucose tolerance, elevated fasting glucose, Type II Diabetes Mellitus, and Metabolic Syndrome . The 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide scaffold has been characterized as a potent and selective 5-HT3 receptor antagonist with no detectable dopamine receptor blocking activity [1]. These findings demonstrate that halogen substitution at the 6-position and functionalization at the 8-position are critical determinants of GPCR selectivity and target engagement.

EP3 receptor antagonist Metabolic disorders Type II diabetes Benzoxazine pharmacology

Recommended Research and Industrial Application Scenarios for 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS: 1256255-94-3)


RIPK2/ALK2 Kinase Inhibitor Lead Generation and Hit-to-Lead Optimization

Given the specific evidence linking 6-bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine scaffold-containing compounds to RIPK2 and ALK2 kinase inhibition , this compound is most appropriately procured for medicinal chemistry programs targeting NOD2/RIPK2-driven inflammatory diseases (Crohn‘s disease, inflammatory bowel disease, Blau syndrome, early-onset sarcoidosis) or ALK2-mediated pathologies (fibrodysplasia ossificans progressiva, anemia of chronic disease). The 6,8-disubstituted halogenation pattern is essential for target engagement; unsubstituted or mono-halogenated benzoxazines are expected to be inactive . The orthogonal Br/F handles enable sequential library synthesis for SAR exploration [1], while the fluorine atom provides metabolic stabilization that may translate to improved in vivo PK properties relative to non-fluorinated analogs.

Membrane Permeability and Dual-Mechanism Cytotoxicity Research in Oncology

The 2024 benzoxazine SAR study established that substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives induce cell death via simultaneous membrane permeability disruption and kinase inhibition (hHER2, hJNK1) [2]. 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine, with its dual electron-withdrawing halogen substituents, is structurally aligned with the active compound profile and should be prioritized for: (1) validating whether the 6,8-disubstitution pattern recapitulates the dual-mechanism cytotoxicity of 2b/4b; (2) evaluating activity in MCF-7 breast cancer and HCT-116 colon cancer models; (3) profiling against kinase panels to establish selectivity relative to mono-substituted analogs. The dual mechanism may confer advantages in overcoming single-target resistance pathways [2].

Orthogonal Cross-Coupling Platform for Diversified Benzoxazine Library Synthesis

The compound‘s two chemically distinct halogen substituents (Br at C6, F at C8) enable sequential, regioselective functionalization via Suzuki-Miyaura (Br-selective) and specialized SNAr (F-selective) coupling conditions [1]. This property makes 6-bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine a strategic procurement choice for: (1) parallel library synthesis where diverse aryl/heteroaryl groups are introduced at C6 while retaining the 8-fluoro group for metabolic stability; (2) exploration of electronic effects on biological activity by varying C6 substituents; (3) late-stage functionalization of advanced intermediates. Procurement of this specific compound eliminates the need for separate bromo- and fluoro- substituted starting materials and reduces the synthetic steps required to access diverse 6,8-disubstituted benzoxazine analogs.

EP3 Receptor Antagonist and Metabolic Disease Target Validation

Patent evidence indicates that halogenated benzoxazine derivatives, including 6-bromo-substituted analogs, are claimed as EP3 receptor antagonists for treating impaired oral glucose tolerance, elevated fasting glucose, and Type II Diabetes Mellitus . The 6-bromo-8-fluoro compound should be procured for: (1) evaluating EP3 receptor antagonist activity and establishing SAR around the 8-fluoro substitution; (2) comparing target engagement and selectivity relative to 6-chloro and 6-iodo analogs; (3) assessing in vivo efficacy in metabolic syndrome models. The compound‘s 6-bromo-8-fluoro pattern represents a distinct chemical probe for dissecting halogen-dependent effects on EP3 receptor pharmacology, complementing existing 6-chloro benzoxazine tool compounds used in GPCR research [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.